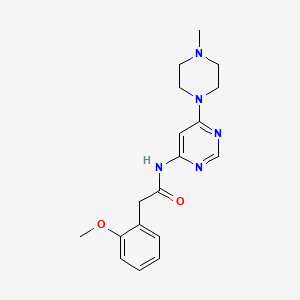

2-(2-甲氧基苯基)-N-(6-(4-甲基哌嗪-1-基)嘧啶-4-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(2-methoxyphenyl)-N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)acetamide is a chemical compound that belongs to the class of pyrimidine derivatives. This compound has been extensively studied for its potential applications in scientific research.

科学研究应用

药理研究与药物设计

与 2-(2-甲氧基苯基)-N-(6-(4-甲基哌嗪-1-基)嘧啶-4-基)乙酰胺相关的化合物,例如扎来普隆和苄基哌嗪 (BZP),已因其药理特性而被广泛研究。例如,扎来普隆因其在治疗失眠中使用的新型镇静催眠作用而被审查,展示了其作用机制、药代动力学和治疗功效 (Heydorn, 2000)。BZP 因其兴奋和欣快作用而被探索,类似于 MDMA 或摇头丸,引发了对其滥用责任的担忧 (Johnstone 等,2007)。

毒理学与安全性评估

研究还深入探讨了类似化合物的毒理学特征和安全性评估,提供了对溴化阻燃剂等物质潜在神经毒性作用的见解,这些物质与有机锡(IV)配合物共享一些结构基序。这些调查提供了与接触这些化学物质相关的环境和健康风险的信息,有助于制定监管标准和安全准则 (Dingemans 等,2011)。

环境科学与污染管理

水系统中药物及相关有机污染物的环境影响和管理是重要的研究领域。专注于去除策略、转化途径和对诸如对乙酰氨基酚等污染物的监测的研究强调了应对水污染的挑战和进步。这些努力有助于开发更有效的净水技术和污染控制措施 (Igwegbe 等,2021)。

作用机制

Target of Action

The primary target of this compound is the WEE1 kinase . WEE1 is a nuclear kinase that plays a crucial role in the cell cycle, particularly in the G2 checkpoint. It prevents entry into mitosis by phosphorylating CDC2 on Tyr15 .

Mode of Action

The compound acts as a selective inhibitor of WEE1 kinase . It binds to the active site of the enzyme, preventing it from phosphorylating CDC2 . This inhibition disrupts the G2 checkpoint, forcing cells with damaged DNA to enter mitosis prematurely .

Biochemical Pathways

The compound’s action primarily affects the cell cycle regulation pathway . By inhibiting WEE1, the compound disrupts the G2 checkpoint, leading to uncontrolled cell division . This can enhance the cytotoxic effects of DNA-damaging agents, making the compound potentially useful in cancer therapy .

Result of Action

The primary result of the compound’s action is the disruption of the G2 checkpoint . This forces cells with damaged DNA to enter mitosis prematurely, which can lead to cell death . When used in combination with DNA-damaging agents, the compound can enhance their cytotoxic effects .

属性

IUPAC Name |

2-(2-methoxyphenyl)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O2/c1-22-7-9-23(10-8-22)17-12-16(19-13-20-17)21-18(24)11-14-5-3-4-6-15(14)25-2/h3-6,12-13H,7-11H2,1-2H3,(H,19,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYPXYOQNQDWBIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC=NC(=C2)NC(=O)CC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-methoxyphenyl)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(6-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2744992.png)

![7-tert-Butyl-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2744993.png)

![3-(1-(2-(methylthio)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2744995.png)

![4-[[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-2-methyl-1,3-oxazole](/img/structure/B2745002.png)

![N-[2-(2-Methoxyphenyl)ethyl]-4-phenylpiperazine-1-carbothioamide](/img/structure/B2745004.png)

![Bis[4-(dimethylamino)-3-nitrophenyl]methanone](/img/structure/B2745009.png)